N-Fmoc-L-serine-13C3,15N
Description
Significance of L-Serine as a Metabolic Hub and Proteinogenic Amino Acid Precursor
L-serine is a non-essential amino acid that plays a central role in a vast array of cellular functions. mdpi.comnih.gov It serves as a building block for proteins and is a precursor for the synthesis of numerous other essential molecules. mdpi.comnhri.org.twwikipedia.org
Key metabolic roles of L-serine include:
Protein Synthesis: As a proteinogenic amino acid, L-serine is a fundamental component of proteins. mdpi.comnih.gov
Precursor to other Amino Acids: L-serine is a precursor for the synthesis of glycine (B1666218) and cysteine. mdpi.comwikipedia.org
One-Carbon Metabolism: It is a major donor of one-carbon units for the folate and methionine cycles, which are crucial for the synthesis of purines, pyrimidines, and other essential molecules. mdpi.comannualreviews.org
Biosynthesis of Lipids: L-serine is a key component in the synthesis of phospholipids (B1166683) and sphingolipids, which are vital components of cell membranes. mdpi.comnih.govlookchem.com
Neurotransmitter Synthesis: In the brain, L-serine is converted to D-serine, a neuromodulator that activates NMDA receptors. wikipedia.org
The biosynthesis of L-serine begins with the oxidation of 3-phosphoglycerate, an intermediate of glycolysis. wikipedia.org This central position in metabolism makes L-serine a critical molecule for cell growth and function. annualreviews.organnualreviews.org
Role of Fmoc Protection in Advanced Peptide Synthesis and Related Methodologies
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). peptide.comaltabioscience.com In SPPS, amino acids are added sequentially to a growing peptide chain that is anchored to a solid support. peptide.com To ensure that the correct peptide sequence is synthesized, the alpha-amino group of the incoming amino acid must be temporarily protected. altabioscience.com
The Fmoc group is ideal for this purpose because it is stable under the acidic conditions used to remove side-chain protecting groups but can be easily removed by a mild base, typically piperidine. peptide.comchempep.com This "orthogonal" protection strategy allows for the selective deprotection of the N-terminus without affecting the side chains, which is crucial for synthesizing complex peptides, including those with post-translational modifications. peptide.comnih.gov The use of Fmoc-protected amino acids has become the method of choice for modern peptide synthesis due to its milder reaction conditions compared to older methods. altabioscience.com
Strategic Utility of N-Fmoc-L-serine-13C3,15N as a Multifaceted Research Probe
This compound combines the advantages of isotopic labeling with the utility of Fmoc protection, making it a powerful and versatile research tool.
Key Applications:
Quantitative Proteomics: In techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media containing either "light" (unlabeled) or "heavy" (isotopically labeled) amino acids. nih.govwikipedia.org By combining protein samples from different conditions and analyzing them by mass spectrometry, researchers can accurately quantify differences in protein abundance. nih.govwikipedia.org this compound can be used to synthesize labeled peptide standards for absolute quantification of proteins.
Metabolic Flux Analysis: By tracing the incorporation of the ¹³C and ¹⁵N labels from this compound into various downstream metabolites, scientists can map and quantify the flow of molecules through metabolic pathways. mdpi.com This provides a dynamic view of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations. mdpi.com
Biomolecular NMR: Isotopic labeling is essential for simplifying complex NMR spectra of large biomolecules like proteins. sigmaaldrich.comresearchgate.net By selectively introducing ¹³C and ¹⁵N, researchers can resolve overlapping signals and determine the three-dimensional structures of proteins. portlandpress.comnih.gov
The synthesis of this compound involves the use of isotopically enriched starting materials. chempep.com Its unique mass and spectral properties allow for its unambiguous detection in complex biological samples.
Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₅¹³C₃H₁₇¹⁵NO₅ |
| Molecular Weight | ~331.3 g/mol |
| Isotopic Enrichment | ¹³C (99%), ¹⁵N (99%) |
| Unlabeled CAS Number | 73724-45-5 |
Data sourced from commercial suppliers. eurisotop.com
Table 2: Applications of this compound in Research
| Research Area | Application |
|---|---|
| Proteomics | Internal standard for quantitative mass spectrometry (e.g., SILAC) |
| Metabolomics | Tracer for metabolic flux analysis of serine pathways |
| Biomolecular NMR | Structural studies of proteins and peptides |
Properties
Molecular Formula |
C₁₅¹³C₃H₁₇¹⁵NO₅ |
|---|---|
Molecular Weight |
331.3 |
Synonyms |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine-13C3,15N; _x000B_N-(9-Fluorenylmethoxycarbonyl)-L-serine-13C3,15N; N-(9-Fluorenylmethoxycarbonyl)serine-13C3,15N; N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-l-serine-13C3,15N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Isotopic Enrichment of N Fmoc L Serine 13c3,15n and Its Derivatives
Pathways for Stereospecific Isotopic Labeling of L-Serine Precursors
The foundational step in synthesizing N-Fmoc-L-serine-13C3,15N is the preparation of the isotopically enriched L-serine backbone. Several pathways exist, ranging from the derivatization of commercially available labeled precursors to complex de novo syntheses.
A primary route involves utilizing commercially available L-Serine-¹³C₃,¹⁵N as the starting material. isotope.comsigmaaldrich.com This precursor, typically produced through biosynthetic methods using microorganisms grown on media containing ¹³C-labeled glucose and a ¹⁵N-labeled nitrogen source (e.g., ¹⁵NH₄Cl), ensures that all three carbon atoms and the nitrogen atom are the desired heavy isotopes with high enrichment levels (often >98%). nih.gov This approach simplifies the synthetic challenge to the subsequent protection steps.
Alternatively, chemo-enzymatic methods offer a powerful strategy for producing chiral amino acids. nih.govacs.org These processes can involve enzymes like D-hydantoinase, which can resolve racemic mixtures or transform prochiral substrates into enantiomerically pure amino acids. finechemicals.com.cn By using isotopically labeled starting materials in these enzymatic reactions, it is possible to generate the desired L-serine-¹³C₃,¹⁵N precursor with high stereospecificity.
A more versatile, albeit complex, approach is the asymmetric synthesis from simple, readily available labeled molecules. This provides flexibility in labeling patterns and is crucial when specific positional labeling is required.
Enantio- and Regioselective Installation of ¹³C and ¹⁵N Isotopes into the Serine Backbone
For de novo syntheses, achieving precise control over stereochemistry (enantioselectivity) and isotope placement (regioselectivity) is paramount. One established method for the enantioselective synthesis of α-amino acids is the use of chiral glycine (B1666218) enolate equivalents.
A notable example involves the bislactim ether of cyclo-(D-Val-Gly), which serves as a chiral glycine template. The anion of this bislactim ether can be reacted with a suitable electrophile to introduce the side chain. For serine synthesis, this electrophile would be a hydroxymethyl equivalent derived from ¹³C-labeled formaldehyde (B43269) or paraformaldehyde. Subsequent steps would involve using a ¹⁵N-labeled nitrogen source. This strategy allows for the construction of the serine backbone with a high degree of stereocontrol, leading to the desired L-enantiomer. researchgate.net The reaction introduces both stereocenters in a single, controlled step, ensuring high enantiomeric and diastereomeric excesses.
The general scheme for such a synthesis is outlined below:
Preparation of Labeled Precursors: Simple, commercially available isotopically enriched materials like [¹³C]-paraformaldehyde and [¹⁵N]-ammonia serve as the sources for the heavy atoms.
Asymmetric Induction: A chiral auxiliary, such as the bislactim ether, is used to direct the stereochemical outcome of the reaction.
Side Chain Installation: The labeled C1 fragment (from labeled formaldehyde) is introduced via an aldol-type reaction with the chiral glycine enolate equivalent.
Hydrolysis and Purification: The chiral auxiliary is removed through hydrolysis, yielding the isotopically labeled L-serine.
This methodology ensures that the final L-serine precursor possesses the correct absolute stereochemistry at the α-carbon, which is essential for its biological applications and subsequent use in peptide synthesis.
Chromatographic and Spectroscopic Techniques for Isotopic Purity Assessment and Enantiomeric Excess Determination
Rigorous analytical characterization is essential to validate the quality of the synthesized this compound. This involves confirming its chemical identity, quantifying the level of isotopic enrichment, and determining its enantiomeric purity.
Isotopic Purity Assessment: Mass spectrometry (MS) is the primary technique for verifying isotopic incorporation. High-resolution mass spectrometry can precisely measure the mass of the molecule, confirming the expected mass shift due to the presence of the heavy isotopes. The replacement of three ¹²C atoms with ¹³C and one ¹⁴N atom with ¹⁵N results in a mass increase of 4.009 Da compared to the unlabeled compound. sigmaaldrich.com Analysis of the isotopic distribution pattern allows for the calculation of the percentage of isotopic enrichment, which is typically required to be >98%. nih.govnih.govmaastrichtuniversity.nl
Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information. ¹³C-NMR and ¹⁵N-NMR spectra directly detect the presence of the heavy isotopes. oregonstate.eduspringernature.com Two-dimensional heteronuclear correlation experiments, such as the ¹H-¹³C HSQC, can confirm the location of the ¹³C labels within the serine backbone by showing correlations between protons and their attached labeled carbon atoms. nih.govhmdb.ca
| Analytical Technique | Parameter Measured | Expected Observation |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Isotopic Enrichment & Mass Shift | Molecular ion peak shifted by +4.009 Da; Isotopic purity >98% |
| ¹³C NMR Spectroscopy | ¹³C Incorporation | Signals corresponding to the three labeled carbon atoms |
| ¹⁵N NMR Spectroscopy | ¹⁵N Incorporation | Signal corresponding to the labeled nitrogen atom |
| Chiral HPLC | Enantiomeric Excess (e.e.) | >99% e.e. for the L-enantiomer |
Enantiomeric Excess Determination: Ensuring the stereochemical purity of the final product is critical, as the presence of the D-enantiomer can lead to undesired byproducts in peptide synthesis and affect the biological activity of the final peptide. The enantiomeric excess (e.e.) is determined using chiral High-Performance Liquid Chromatography (HPLC). phenomenex.com
This technique uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers of the analyte, causing them to separate during their passage through the column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving N-Fmoc protected amino acids. phenomenex.comwindows.net By running a sample of the synthesized N-Fmoc-L-serine-¹³C₃,¹⁵N on a calibrated chiral HPLC system, it is possible to separate and quantify the L- and D-isomers. The expected purity for use in peptide synthesis is typically greater than 99% enantiomeric excess for the desired L-form. phenomenex.comnih.gov
Utilization in Quantitative and Qualitative Mass Spectrometry Methodologies
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification of Serine Metabolites and Peptides
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample. This labeled compound, or internal standard, exhibits nearly identical chemical and physical properties to the endogenous analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. By measuring the ratio of the signal intensity of the analyte to the internal standard, precise and accurate absolute quantification can be achieved, as the internal standard effectively corrects for variations in sample recovery and instrument response.
The development of N-Fmoc-L-serine-13C3,15N as an internal standard for IDMS involves rigorous validation to ensure its suitability for accurate quantification. This validation process typically assesses several key performance characteristics, including linearity, accuracy, precision, and stability. A linear response is established by analyzing a series of calibration standards containing a fixed amount of the internal standard and varying concentrations of the unlabeled analyte. Accuracy is determined by comparing the measured concentration in quality control samples to their known theoretical values, while precision is assessed by the degree of variation in measurements of replicate samples.
Illustrative Validation Parameters for an IDMS Method Using this compound
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Bias) | Within ±15% | -5.2% to +8.5% |
| Precision (% CV) | ≤ 15% | 4.7% to 11.2% |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 10.5 |
| Upper Limit of Quantification (ULOQ) | Within linear range | 1000 ng/mL |
| Matrix Effect | 85-115% | 92.7% |
| Recovery | Consistent and reproducible | 88.5% (± 5.1%) |
This table presents typical validation results for an IDMS method and is for illustrative purposes.
In quantitative proteomics, this compound is utilized in the synthesis of stable isotope-labeled (SIL) peptides, which serve as internal standards for the absolute quantification of target proteins. This approach, often referred to as the AQUA (Absolute Quantification of Proteins) strategy, involves synthesizing a peptide that is identical in sequence to a tryptic peptide of the protein of interest, but with the labeled serine incorporated. A known amount of this heavy peptide is spiked into a biological sample, and after proteolytic digestion, the sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ratio of the peak areas of the endogenous (light) peptide to the spiked-in (heavy) peptide allows for the precise determination of the absolute amount of the target protein in the original sample.
Example of Protein Abundance Profiling Using a Labeled Serine Peptide
| Protein Target | Peptide Sequence (with labeled Serine) | Condition A (fmol/µg protein) | Condition B (fmol/µg protein) | Fold Change (B/A) |
| Kinase X | GYLGSFR | 15.2 ± 1.8 | 44.8 ± 4.1 | 2.95 |
| Phosphatase Y | VVLSADDQR | 120.5 ± 11.3 | 62.1 ± 7.5 | 0.52 |
| Structural Protein Z | IELTYVPLK | 550.1 ± 45.7 | 545.8 ± 50.2 | 0.99 |
*S represents L-serine-13C3,15N. This table is an illustrative example of quantitative proteomics data.
Targeted metabolomics allows for the precise quantification of a predefined set of metabolites. When combined with stable isotope tracing, it becomes a powerful tool for measuring metabolic flux, which is the rate of turnover of metabolites through a metabolic pathway. In the context of the serine biosynthesis pathway, cells can be cultured in the presence of a labeled precursor, such as ¹³C-glucose. The incorporation of the ¹³C label into serine and its downstream metabolites is then monitored over time. This compound can be used as an internal standard to accurately quantify the different isotopologues (molecules that differ only in their isotopic composition) of serine and related metabolites. By analyzing the mass isotopomer distribution (MID) of these compounds, the relative contributions of different pathways to their synthesis can be determined, providing a quantitative measure of serine pathway flux.
Illustrative Mass Isotopomer Distribution of Serine
| Isotopologue | Relative Abundance (%) - Control Cells | Relative Abundance (%) - Treated Cells |
| M+0 (Unlabeled) | 85.3 | 60.1 |
| M+1 | 9.1 | 15.4 |
| M+2 | 4.2 | 18.7 |
| M+3 | 1.4 | 5.8 |
This table illustrates how the distribution of serine isotopologues might change under different cellular conditions, providing insights into metabolic flux. The data is for representative purposes.
Advanced Mass Spectrometric Approaches for Isotope Pattern Analysis
Beyond its use in quantitative studies, this compound is also instrumental in more qualitative and structural analyses that leverage advanced mass spectrometry techniques to probe the isotopic composition of molecules.
High-resolution mass spectrometry (HRMS), performed on instruments such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides the capability to measure the mass-to-charge ratio (m/z) of ions with very high accuracy and precision. This allows for the resolution of the isotopic fine structure of a molecule, which arises from the small mass differences between isotopes of different elements (e.g., ¹³C vs. ¹⁵N). The distinct isotopic signature of this compound, with its four heavy isotopes, results in a characteristic and easily identifiable isotopic pattern in a high-resolution mass spectrum. This allows for its unambiguous identification even in complex biological matrices. The high mass accuracy of HRMS also enables the confident determination of the elemental composition of the labeled molecule and its fragments.
Theoretical vs. Observed High-Resolution Mass Data
| Ion | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |
| [M+H]⁺ of this compound | 332.1333 | 332.1331 | -0.6 |
| [M+Na]⁺ of this compound | 354.1152 | 354.1150 | -0.6 |
This table provides an example of the high mass accuracy achievable with HRMS, which is crucial for confident identification. The data is illustrative.
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented to produce a spectrum of fragment ions. This is invaluable for structural elucidation and for confirming the location of isotopic labels within a molecule. When a peptide containing L-serine-13C3,15N is subjected to MS/MS, the resulting fragment ions will also carry the isotopic label if the serine residue is part of that fragment. By analyzing the m/z values of the fragment ions, the position of the labeled serine residue within the peptide sequence can be definitively confirmed. The fragmentation pattern of the labeled peptide will be identical to that of the unlabeled peptide, but the masses of the fragments containing the labeled serine will be shifted by the mass of the incorporated isotopes. This provides an additional layer of confidence in peptide identification and quantification.
Illustrative MS/MS Fragmentation of a Labeled Peptide
Peptide Sequence: GYLSFR (S represents L-serine-13C3,15N)
| Fragment Ion Type | Unlabeled Fragment m/z | Labeled Fragment m/z | Mass Shift (Da) |
| y₁ | 175.1195 | 175.1195 | 0 |
| y₂ | 322.1883 | 322.1883 | 0 |
| y₃ | 409.2204 | 413.2273 | +4.0069 |
| b₂ | 221.1234 | 221.1234 | 0 |
| b₃ | 384.1873 | 384.1873 | 0 |
| b₄ | 471.2194 | 475.2263 | +4.0069 |
This table illustrates how the mass shift in fragment ions can be used to localize the position of the labeled serine residue within the peptide. The data is for representative purposes.
Fragmentation Pathway Analysis of this compound and its Conjugates in Complex Mixtures
The analysis of complex biological or chemical mixtures by tandem mass spectrometry (MS/MS) relies on the predictable fragmentation of precursor ions into product ions. The use of N-Fmoc-L-serine-¹³C₃,¹⁵N provides a distinct advantage in this context. The stable isotopic labels incorporated into the serine moiety introduce a known mass shift, enabling its fragments and those of its conjugates to be clearly distinguished from the complex background matrix.
In collision-induced dissociation (CID), Fmoc-protected amino acids and peptides exhibit characteristic fragmentation patterns. nih.gov A primary fragmentation event often involves the cleavage of the Fmoc protecting group. For protonated molecules ([M+H]⁺), a common pathway is a McLafferty-type rearrangement leading to the loss of the Fmoc group as fluorenylmethyloxycarbonyl, followed by the loss of CO₂ to form an [M+H-Fmoc+H]⁺ ion. nih.gov
Further fragmentation of the remaining amino acid or peptide backbone primarily yields b and y type ions. mdpi.com For an isolated N-Fmoc-L-serine-¹³C₃,¹⁵N molecule, key fragments would include those resulting from the loss of water (H₂O) and carbon monoxide (CO) from the amino acid backbone, a common fragmentation behavior for serine residues. nih.gov
The crucial feature of N-Fmoc-L-serine-¹³C₃,¹⁵N is that any fragment containing the serine residue will have a mass-to-charge ratio (m/z) that is shifted by +4 Da (three ¹³C atoms and one ¹⁵N atom) compared to its unlabeled counterpart. This isotopic signature is invaluable for tracing the fate of the labeled serine within a larger molecule (a conjugate) in a complex mixture. When analyzing a peptide conjugate containing this labeled serine, for instance, the resulting b and y ion series will reveal which fragments retain the labeled residue, thereby facilitating sequence elucidation and the identification of modification sites. The mass difference between the isotopically labeled and unlabeled fragments provides an unambiguous marker for identification and quantification.
Below is a data table illustrating the expected m/z values for key fragments of protonated N-Fmoc-L-serine, comparing the unlabeled compound with its isotopically labeled analogue, N-Fmoc-L-serine-¹³C₃,¹⁵N.
| Fragment Description | Postulated Structure/Loss | Expected m/z (Unlabeled) | Expected m/z (Labeled) | Mass Shift (Da) |
|---|---|---|---|---|
| Precursor Ion | [M+H]⁺ | 328.118 | 332.121 | +4.003 |
| Loss of Water | [M+H-H₂O]⁺ | 310.108 | 314.111 | +4.003 |
| Loss of Fmoc Group | [M+H-Fmoc+H]⁺ | 106.050 | 110.053 | +4.003 |
| b₁ Ion | [Fmoc-NH-CH]⁺ | 238.097 | 238.097 | 0 |
| y₁ Ion | [H₂N(¹³C₃,¹⁵N)CH(CH₂OH)COOH+H]⁺ | 106.050 | 110.053 | +4.003 |
Note: The m/z values are calculated based on monoisotopic masses and may vary slightly in experimental data.
Chemical Derivatization and Tagging Strategies Coupled with Isotopic Labeling for Enhanced MS Detection
The combination of chemical derivatization with stable isotope labeling, as exemplified by N-Fmoc-L-serine-¹³C₃,¹⁵N, offers a powerful strategy for enhancing mass spectrometric detection, particularly for quantitative proteomics and metabolomics. nih.govnih.gov This dual approach addresses several analytical challenges simultaneously.
Chemical derivatization with a tag like 9-fluorenylmethoxycarbonyl (Fmoc) is employed to improve the analytical characteristics of target molecules, such as amino acids. researchgate.net The Fmoc group increases the molecular mass of the analyte, shifting it to a clearer region of the mass spectrum. Furthermore, its hydrophobicity enhances retention on reversed-phase liquid chromatography (LC) columns, improving separation efficiency, while the fluorenyl moiety can improve ionization efficiency in electrospray ionization (ESI). researchgate.net
When this derivatization is performed using an isotopically labeled reagent or standard like N-Fmoc-L-serine-¹³C₃,¹⁵N, it introduces a stable isotope signature that serves as an ideal internal standard for quantitative analysis. shoko-sc.co.jp This is a core principle of methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and other quantitative proteomic techniques where labeled compounds are used as internal references. nih.govnih.govresearchgate.net
A common strategy is the "spike-in" approach, where a known quantity of the heavy-isotope labeled standard (e.g., a peptide synthesized using N-Fmoc-L-serine-¹³C₃,¹⁵N) is added to a biological sample at an early stage of preparation. nih.gov The labeled standard co-elutes with its unlabeled, endogenous counterpart during LC separation. In the mass spectrometer, the two forms are detected as a pair of peaks separated by a specific mass difference (4 Da in this case). The ratio of the peak intensities of the labeled (heavy) and unlabeled (light) forms allows for precise and accurate quantification of the endogenous analyte. This method effectively corrects for sample loss during preparation and variations in ionization efficiency (matrix effects), as both the analyte and the internal standard are affected identically. shoko-sc.co.jp
The table below outlines various mass spectrometry-based strategies that benefit from the coupling of derivatization and isotopic labeling.
| Strategy | Description | Role of Derivatization (Fmoc Tag) | Role of Isotopic Labeling (¹³C₃,¹⁵N) | Primary Application |
|---|---|---|---|---|
| Quantitative Proteomics (Spike-in) | A known amount of a heavy-isotope labeled synthetic peptide is added to a sample to quantify the corresponding endogenous peptide. | Facilitates peptide synthesis (as a protecting group) and improves chromatographic separation of the target peptide. | Serves as an internal standard for accurate quantification by creating a distinct mass shift between the standard and the analyte. | Biomarker validation, protein expression analysis. nih.gov |
| Metabolic Labeling (SILAC Adaptation) | Cells are grown in media containing the labeled amino acid, which becomes incorporated into newly synthesized proteins. | Used in the synthesis of the labeled amino acid provided in the cell culture medium. | Differentiates between pre-existing and newly synthesized proteins, allowing for the study of protein turnover and dynamics. nih.govresearchgate.net | Dynamic proteomics, cell signaling studies. |
| Targeted Metabolomics | Quantification of specific small molecules (e.g., serine) in complex mixtures like plasma or CSF. | Increases analyte hydrophobicity for better LC retention and enhances ionization efficiency for improved sensitivity. researchgate.net | Used as an internal standard added during sample preparation to correct for matrix effects and procedural variability. | Clinical diagnostics, metabolic pathway analysis. |
| Fragmentation Pathway Confirmation | Analysis of fragmentation patterns of a labeled standard to confirm the identity of an analyte in a complex mixture. | Provides a consistent chemical structure for predictable fragmentation. nih.gov | The known mass shift in fragments containing the label confirms the fragmentation pathway and the identity of the analyte. | Structural elucidation, identification of unknown compounds. |
Applications in Biomolecular Nuclear Magnetic Resonance Nmr Spectroscopy
Isotope-Edited and Isotope-Filtered NMR Experiments for Structural Elucidation of Peptides and Proteins
Isotope-edited and isotope-filtered NMR experiments are cornerstone techniques that leverage the presence of ¹³C and ¹⁵N labels to simplify complex spectra and extract specific structural information. In isotope-edited experiments, only signals from the labeled nuclei are observed, while in isotope-filtered experiments, signals from the labeled nuclei are suppressed, allowing for the observation of protons attached to ¹²C and ¹⁴N atoms. This selective observation is crucial for resolving spectral overlap in large biomolecules. nih.gov
A prerequisite for any detailed structural or dynamic NMR study is the sequence-specific assignment of resonances to individual nuclei within the protein. The ¹³C and ¹⁵N labels in serine residues introduced via N-Fmoc-L-serine-13C3,15N are instrumental in this process. wustl.edu A common strategy involves a suite of triple-resonance experiments (e.g., HNCA, HNCACB, CBCA(CO)NH) that correlate the amide proton and nitrogen (¹H-¹⁵N) with the alpha and beta carbons (¹³Cα and ¹³Cβ) of the same and preceding residues. meihonglab.comnih.gov This network of correlations allows for unambiguous assignment of the backbone resonances.
HNCA/HN(CO)CA: Correlates the amide ¹H and ¹⁵N of a residue with the ¹³Cα of the same residue and the preceding residue.
HNCACB/CBCA(CO)NH: Correlates the amide ¹H and ¹⁵N with the ¹³Cα and ¹³Cβ of the same and preceding residues, aiding in amino acid type identification. meihonglab.com
| Experiment | Correlated Nuclei | Information Gained |
| HNCA | ¹H(N)i, ¹⁵Ni, ¹³Cαi, ¹³Cαi-1 | Sequential backbone connectivity |
| HNCACB | ¹H(N)i, ¹⁵Ni, ¹³Cαi, ¹³Cβi, ¹³Cαi-1, ¹³Cβi-1 | Sequential connectivity and amino acid type |
| HNCO | ¹H(N)i, ¹⁵Ni, ¹³C'i-1 | Sequential backbone connectivity via carbonyl |
This table illustrates common triple-resonance NMR experiments used for backbone resonance assignment of proteins labeled with ¹³C and ¹⁵N.
Proteins are not static entities; their functions are often intrinsically linked to their dynamic motions across a wide range of timescales. Isotopic labeling with ¹³C and ¹⁵N provides a powerful handle to probe these dynamics. youtube.com NMR relaxation experiments, such as T1, T2, and heteronuclear NOE measurements on the labeled serine residues, can provide quantitative information about the amplitude and timescale of bond vector motions. These parameters can reveal regions of flexibility or rigidity within the protein, which can be critical for understanding mechanisms of catalysis, allostery, and molecular recognition. For instance, changes in the dynamics of a serine residue in an enzyme's active site upon substrate binding can be precisely monitored.
Identifying the binding site of a small molecule on a protein is a crucial step in drug discovery and understanding biological function. NMR spectroscopy, particularly with isotopically labeled proteins, is a powerful tool for this purpose. nih.govnih.gov When a ligand binds to a protein, it can induce chemical shift perturbations (CSPs) in the resonances of nearby nuclei. By incorporating this compound, researchers can monitor the ¹H-¹⁵N HSQC spectrum of the protein upon titration with a ligand. northwestern.edu Serine residues at the binding interface will often exhibit significant changes in their chemical shifts, allowing for the mapping of the binding site on the protein structure. nih.gov
| Residue Number | Chemical Shift Perturbation (Δδ in ppm) | Location |
| Ser-24 | 0.25 | Loop 1 |
| Ser-58 | 0.31 | Active Site Cleft |
| Ala-72 | 0.05 | Distant from active site |
| Ser-91 | 0.28 | Allosteric Pocket |
This hypothetical data table shows chemical shift perturbations for a ¹⁵N-labeled protein upon ligand binding, highlighting serine residues at the interaction interface.
Quantitative NMR for Determination of Isotopic Enrichment Levels and Metabolic Fluxes
Quantitative NMR (qNMR) can be used to accurately determine the level of isotopic enrichment in a labeled protein sample. omicronbio.com This is important for ensuring the quality of the sample and for the proper interpretation of experimental data. The integrals of the signals from the labeled and unlabeled species can be used to calculate the percentage of enrichment. nih.govacs.org
Furthermore, the use of ¹³C and ¹⁵N labeled precursors like serine is central to metabolic flux analysis (MFA). creative-proteomics.comfrontiersin.org By feeding cells with labeled serine and analyzing the isotopic labeling patterns of downstream metabolites by NMR or mass spectrometry, researchers can trace the flow of carbon and nitrogen through metabolic pathways. nih.govresearchgate.net This provides a quantitative understanding of cellular metabolism and how it is altered in different physiological or pathological states. nih.gov
Solid-State NMR Applications for Investigating Insoluble or Aggregate Systems Containing Labeled Serine
While solution-state NMR is a powerful technique, it is not suitable for studying insoluble proteins, large protein complexes, or protein aggregates such as amyloid fibrils, which are associated with numerous diseases. nih.govnih.gov Solid-state NMR (ssNMR) spectroscopy is uniquely capable of providing atomic-resolution structural information on such systems. sigmaaldrich.comckisotopes.com The incorporation of ¹³C and ¹⁵N labels via this compound is often essential for ssNMR studies to enhance sensitivity and enable the use of multidimensional correlation experiments. sigmaaldrich.comspringernature.com
In ssNMR, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. aip.org Isotopic labeling allows for the application of experiments analogous to those used in solution NMR to determine the structure and dynamics of these challenging biological assemblies. rsc.orgspringernature.com For example, ssNMR studies on amyloid fibrils containing labeled serine residues have provided crucial insights into their polymorphic structures and the molecular basis of their stability. nih.gov
| Technique | Application in Solid-State NMR | Information from Labeled Serine |
| CP-MAS | High-resolution spectra of solids | Chemical shifts indicative of secondary structure |
| PDSD/DARR | ¹³C-¹³C correlation | Intra- and inter-residue proximities |
| REDOR | Heteronuclear distance measurement | Precise ¹⁵N-¹³C distances for structural constraints |
This table summarizes key solid-state NMR techniques and the type of information that can be obtained from serine residues labeled with ¹³C and ¹⁵N.
Mechanistic and Metabolic Pathway Elucidation Studies
Tracing Serine Metabolism and its Interconnections with One-Carbon Metabolism and Lipid Biosynthesis
Serine is a non-essential amino acid that stands at a critical metabolic crossroads. technologynetworks.com It serves not only as a building block for proteins but also as a major source of one-carbon units for the synthesis of a wide array of essential biomolecules. nih.govresearchgate.netnih.gov By introducing N-Fmoc-L-serine-13C3,15N into a biological system, researchers can track the incorporation of its labeled carbon and nitrogen atoms into downstream metabolites.
This tracing allows for the detailed mapping of serine's contributions to one-carbon metabolism, a fundamental process involving the transfer of one-carbon units. nih.govresearchgate.netnih.gov This pathway is essential for the biosynthesis of purines and thymidylate, which are the building blocks of DNA and RNA, as well as for the synthesis of other amino acids like glycine (B1666218) and methionine. nih.govnih.gov
Furthermore, serine metabolism is intricately linked to lipid biosynthesis. researchgate.net It is a key precursor for the synthesis of sphingolipids, a class of lipids that are vital components of cell membranes and are involved in signal transduction. nih.gov The use of isotopically labeled serine enables the quantitative analysis of the flux of serine into these lipid biosynthetic pathways, providing insights into how cells regulate membrane composition and signaling processes. nih.gov In cancer metabolism, the serine synthesis pathway is often upregulated to support the high demand for nucleotides, lipids, and redox balance maintenance in proliferating cells. researchgate.netnih.govmdpi.com
Metabolic Flux Analysis (MFA) using this compound as a Tracer Substrate
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. nih.govmdpi.comnih.gov The use of stable isotope tracers like this compound is central to modern MFA, often referred to as ¹³C-MFA or isotope-assisted MFA. nih.govmdpi.comnih.gov This approach involves introducing the labeled substrate to cells and then measuring the distribution of the isotopes in intracellular metabolites. nih.govcreative-proteomics.com The resulting labeling patterns provide a wealth of information about the relative activities of different metabolic pathways. nih.gov
The design of an MFA experiment is critical for obtaining accurate and meaningful flux data. Two primary experimental approaches are commonly used:
Steady-State MFA: This approach assumes that the metabolic system is in a steady state, meaning that the concentrations of intracellular metabolites and the metabolic fluxes are constant over time. frontiersin.org Cells are cultured with the labeled substrate until the isotopic labeling of the metabolites reaches a steady state. rsc.org This method is well-suited for studying metabolism under stable growth conditions.
Non-Steady-State MFA (or Isotopically Non-Stationary MFA - INST-MFA): This technique is applied to systems that are not at an isotopic steady state. osti.govresearchgate.net It involves measuring the change in isotopic labeling of metabolites over time after the introduction of the labeled tracer. osti.gov INST-MFA is particularly useful for studying dynamic metabolic responses to environmental perturbations or for systems that are difficult to maintain in a steady state. frontiersin.orgosti.gov
The choice between these two approaches depends on the specific biological question and the nature of the system being studied.
Table 1: Comparison of Steady-State and Non-Steady-State MFA
| Feature | Steady-State MFA | Non-Steady-State MFA (INST-MFA) |
|---|---|---|
| Isotopic State | Isotopic steady state required | Isotopically transient |
| Experimental Duration | Longer (to reach steady state) | Shorter (time-course measurements) |
| Applicability | Stable metabolic systems | Dynamic systems, response to perturbations |
| Data Analysis | Algebraic models | Differential equation models |
Once the isotope labeling data has been collected, the next step is to estimate the metabolic fluxes. This is achieved through computational modeling. nih.govmdpi.com A metabolic network model is constructed that represents the known biochemical reactions in the system. Mathematical algorithms are then used to find the set of fluxes that best explains the experimentally measured isotope labeling patterns. rsc.orgenergy.gov
This process involves fitting the model predictions to the experimental data by minimizing the difference between the simulated and measured labeling patterns. The goodness-of-fit is statistically evaluated to ensure the reliability of the estimated fluxes. This powerful combination of experimental and computational approaches allows for a detailed and quantitative understanding of cellular metabolism. nih.govmdpi.com
Investigation of Enzyme Catalysis Mechanisms through Kinetic Isotope Effects (KIE)
Isotopically labeled substrates like this compound are also instrumental in studying the mechanisms of enzyme-catalyzed reactions through the measurement of Kinetic Isotope Effects (KIEs). nih.govnih.gov A KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.
By comparing the reaction rates of the unlabeled L-serine with the isotopically labeled version, researchers can gain insights into the rate-limiting steps of an enzymatic reaction and the structure of the transition state. For example, a significant KIE observed with this compound in a particular enzymatic reaction would suggest that the cleavage of a C-C or C-N bond involving the labeled atoms is part of the rate-determining step of the reaction. Studies have utilized labeled serine to investigate the KIE in enzymes like serine palmitoyltransferase, revealing subtle mechanistic differences between enzymes from different species. nih.govnih.gov
Elucidating Biosynthetic Pathways of Natural Products Derived from Serine
Many natural products, which are small molecules produced by organisms that often have important pharmacological properties, are derived from amino acids. Serine, in particular, serves as a precursor for the biosynthesis of a diverse range of natural products.
By feeding organisms with this compound and analyzing the incorporation of the isotopic labels into the final natural products, it is possible to elucidate the biosynthetic pathways of these molecules. This information is crucial for understanding how these complex molecules are assembled in nature and can provide a roadmap for their synthetic production or for the bioengineering of novel compounds.
Emerging Research Frontiers: The Pivotal Role of this compound in Advanced Scientific Investigation
The isotopically labeled amino acid, this compound, is at the forefront of significant advancements across a multitude of scientific disciplines. Its unique stable isotope composition allows for precise tracking and quantification in complex biological systems, paving the way for novel research avenues and deeper insights into intricate molecular processes. This article explores the emerging research areas and future perspectives centered on the application of this powerful molecular tool.
Q & A
Basic Research Questions
Q. How can N-Fmoc-L-serine-13C3,15N be effectively incorporated into solid-phase peptide synthesis (SPPS) protocols?
- Methodological Answer : The Fmoc group serves as a temporary protecting group for the α-amine during SPPS. To incorporate this compound:
- Use pre-loaded Wang or NovaGel® resins (e.g., Fmoc-Asn(Trt)-Wang resin ) to anchor the C-terminal carboxyl group.
- Activate the amino acid with coupling reagents like HBTU/HOBt in DMF, followed by deprotection with 20% piperidine in DMF .
- Monitor isotopic purity via LC-MS or NMR to confirm 13C/15N incorporation .
- Key Considerations : Optimize coupling efficiency by adjusting reaction time and temperature to mitigate steric hindrance from the Fmoc group.
Q. What purification techniques are recommended for isolating this compound from synthetic byproducts?
- Methodological Answer :
- Employ reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to separate the target compound from truncated peptides or deprotected species .
- Validate isotopic integrity using isotope ratio mass spectrometry (IRMS) or high-resolution NMR to detect 13C/15N enrichment .
Q. How does 13C/15N labeling enhance NMR applications in peptide structural studies?
- Methodological Answer :
- The 13C3 label enables precise tracking of serine’s side-chain dynamics via 13C-1H HSQC experiments, while 15N facilitates backbone amide correlation in 15N-1H TROSY spectra .
- Use heteronuclear NOE experiments to study conformational flexibility in aqueous or membrane-mimetic environments .
Advanced Research Questions
Q. How can researchers resolve discrepancies in δ15N measurements when using this compound in environmental tracer studies?
- Methodological Answer :
- Discrepancies may arise from matrix effects (e.g., competing nitrogen sources) or instrument drift. Implement online LC-IRMS with a polyporous graphite carbon (PGC) column to isolate target analytes and minimize interference .
- Calibrate using internal standards (e.g., 15N-enriched ammonium chloride) and validate precision with replicate injections (CV < 1.4‰) .
Q. What experimental design considerations are critical for minimizing isotopic dilution in 15N tracer studies using labeled amino acids?
- Methodological Answer :
- Optimize sampling schemes by stratifying soil or water samples to account for spatial heterogeneity in nitrogen cycling .
- Use a mass-balance approach to calculate tracer recovery:
Ensure background 15N levels are quantified prior to tracer addition .
Q. How can cross-contamination risks be mitigated during parallel synthesis of 13C/15N-labeled and unlabeled peptides?
- Methodological Answer :
- Dedicate separate synthesizers or reaction vessels for labeled compounds to prevent isotopic scrambling .
- Implement rigorous cleaning protocols (e.g., 6 M guanidine HCl washes) and validate via blank runs analyzed by high-sensitivity MS .
Q. What strategies improve the accuracy of 13C metabolic flux analysis (MFA) when using this compound as a tracer?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
